Sodium decyl sulfate water

Description

Chemical Structure and Classification of Sodium Decyl Sulfate

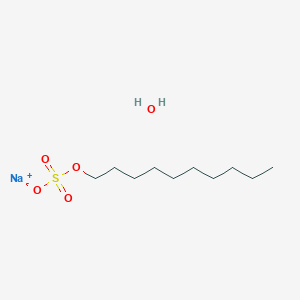

Sodium decyl sulfate consists of a 10-carbon alkyl chain (C₁₀H₂₁) bonded to a sulfate group (SO₄⁻), neutralized by a sodium cation (Na⁺). This molecular architecture classifies it as a primary alkyl sulfate with the IUPAC name sodium decyl sulfate. Its hydrophobic tail and hydrophilic headgroup confer surfactant properties, enabling micelle formation in aqueous solutions above the critical micelle concentration (CMC).

Table 1: Comparative Properties of Sodium Alkyl Sulfates

| Property | Sodium Decyl Sulfate (C₁₀) | Sodium Dodecyl Sulfate (C₁₂) |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NaO₄S | C₁₂H₂₅NaO₄S |

| Molecular Weight (g/mol) | 264.32 | 288.38 |

| CMC (mM) at 25°C | 8.1 ± 0.3 | 8.2 ± 0.2 |

| Solubility in Water | Highly soluble | Highly soluble |

| Primary Applications | Detergents, emulsifiers | Protein denaturation, SDS-PAGE |

Data derived from PubChem , Fisher Scientific , and thermodynamic studies .

The sulfate headgroup’s strong hydration capacity and the sodium counterion’s charge screening effect ensure high aqueous solubility. Unlike branched analogs, linear alkyl chains like decyl sulfate exhibit faster biodegradation rates due to reduced steric hindrance during microbial degradation.

Historical Context and Development of Alkyl Sulfate Surfactants

Alkyl sulfates emerged as commercially viable surfactants in the mid-20th century, driven by demand for synthetic detergents. Early formulations used coconut-derived alcohols (C₁₂–C₁₄), but shorter-chain variants like sodium decyl sulfate gained prominence for specialized applications requiring lower foam stability and milder irritation profiles. The synthesis process involves sulfation of decyl alcohol using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), followed by neutralization with sodium hydroxide:

$$

\text{C}{10}\text{H}{21}\text{OH} + \text{SO}3 \rightarrow \text{C}{10}\text{H}{21}\text{OSO}3\text{H} \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{21}\text{OSO}_3^-\text{Na}^+

$$

Post-1960s environmental regulations prioritized biodegradable surfactants, favoring linear alkyl sulfates over branched analogs. Sodium decyl sulfate’s intermediate chain length balances detergency and environmental persistence, with >90% primary biodegradation within 28 days in aerobic conditions.

Role of Sodium Decyl Sulfate in Colloidal and Surface Chemistry

In aqueous media, sodium decyl sulfate self-assembles into micelles above its CMC (~8.1 mM), with aggregation numbers (~50–60) lower than longer-chain analogs like SDS (C₁₂, aggregation number ~62). Micellar size is sensitive to ionic strength and temperature; increasing NaCl concentration screens headgroup repulsions, reducing CMC and increasing micelle radius.

Interfacial Behavior :

- Surface Tension Reduction : At 0.1% concentration, sodium decyl sulfate lowers water’s surface tension from 72 mN/m to ~35 mN/m, comparable to SDS.

- Contamination Effects : Trace dodecanol impurities (from hydrolysis) enhance surface activity but distort micellization kinetics. Electrolytes like NaCl mitigate impurity impacts by compressing the electrical double layer.

Figure 1: Micellization Process of Sodium Decyl Sulfate

(Hypothetical depiction: Spherical micelles with hydrophobic cores and anionic shells. Sodium ions (Na⁺) stabilize the surface charge.)

Properties

IUPAC Name |

sodium;decyl sulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUVTVJXJSYSNM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties of Sodium Dodecyl Sulfate

Sodium dodecyl sulfate has the chemical formula . It features a hydrophobic tail (dodecyl) and a hydrophilic head (sulfate), which grants it amphiphilic properties essential for its function as a surfactant. The critical micelle concentration (CMC) in pure water at 25°C is approximately 0.0082 M, which plays a crucial role in its application effectiveness .

Molecular Biology

Sodium dodecyl sulfate is widely utilized in molecular biology laboratories, particularly in protein analysis techniques such as SDS-PAGE (polyacrylamide gel electrophoresis). In this application, SDS denatures proteins by disrupting non-covalent bonds, allowing for their separation based on molecular weight. The negative charge imparted by SDS ensures that proteins migrate towards the positive electrode during electrophoresis, facilitating analysis .

Cell Lysis

In DNA extraction protocols, SDS aids in lysing cells to release nucleic acids. Its ability to disrupt cellular membranes makes it an effective agent for cell lysis, which is critical for subsequent genetic analyses .

Topical Microbicide

Sodium dodecyl sulfate has been investigated for its potential as a topical microbicide, particularly against sexually transmitted infections such as HIV and herpes simplex virus. Preliminary studies suggest that it may inhibit viral activity, making it a candidate for further research in preventive medicine .

Laxative Use

In some formulations, sodium dodecyl sulfate is employed rectally as a laxative in enemas. Its surfactant properties help to soften stool and facilitate bowel movements .

Impact on Aquatic Life

Research has highlighted the ecotoxicological effects of sodium dodecyl sulfate on marine organisms. For instance, studies conducted on diatoms and macroalgae have shown that exposure to SDS can affect growth rates and biochemical processes in these primary producers, indicating potential risks associated with its environmental presence .

Cleaning Products

Sodium dodecyl sulfate is a common ingredient in household cleaning products due to its effectiveness in removing oils and dirt. Its surfactant properties allow it to emulsify grease and enhance the cleaning power of detergents .

Oil Recovery

In the oil industry, SDS is used as a wetting agent to improve the efficiency of oil recovery processes. Its ability to reduce surface tension facilitates the dispersion of oil droplets in water, enhancing extraction methods .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Molecular Biology | SDS-PAGE | Denatures proteins for separation based on size |

| Cell Lysis | Effective in releasing nucleic acids | |

| Medical | Topical Microbicide | Potentially inhibits viruses like HIV |

| Laxative Use | Softens stool when used rectally | |

| Environmental | Ecotoxicology | Affects growth of marine organisms |

| Industrial | Cleaning Products | Effective emulsifier for oils |

| Oil Recovery | Improves extraction efficiency |

Case Study 1: Efficacy of SDS in Protein Analysis

A study demonstrated that varying concentrations of sodium dodecyl sulfate significantly impacted protein migration patterns during electrophoresis, highlighting the importance of optimizing SDS concentration for accurate results .

Case Study 2: Environmental Impact Assessment

Research assessing the effects of sodium dodecyl sulfate on marine algae revealed that exposure led to decreased photosynthetic efficiency and altered pigment composition, underscoring the need for careful monitoring of surfactant levels in aquatic environments .

Comparison with Similar Compounds

Key Research Findings

- SDeS exhibits a 4-fold higher CMC than SDS, limiting its use in low-concentration applications .

- Sulfate head groups enhance micelle stability compared to sulfonates, making SDeS preferable in polymer-surfactant interaction studies .

- Environmental monitoring must account for sulfate ions from SDeS degradation, which alter isotopic compositions in water samples .

Preparation Methods

Sulfonation of Decyl Alcohol

Decyl alcohol (C10H21OH) undergoes sulfonation using agents such as sulfur trioxide (SO3), chlorosulfonic acid (ClSO3H), or concentrated sulfuric acid (H2SO4). The choice of sulfonating agent influences reaction efficiency and byproduct formation:

| Sulfonating Agent | Reaction Conditions | Byproducts | Yield (%) |

|---|---|---|---|

| SO3 gas | 40–60°C, anhydrous | Minimal | 90–95 |

| ClSO3H | 0–5°C, exothermic | HCl gas | 85–90 |

| H2SO4 (conc.) | 70–80°C, aqueous | H2O, Na2SO4 | 75–80 |

Example Protocol (SO3 Gas Method) :

-

Decyl alcohol (188.26 g, 1 mol) is heated to 75°C in a reactor.

-

SO3 gas (82.5 g, 1.03 mol) is introduced at 2 mL/min under agitation.

-

The mixture is stirred for 2 h to form decyl hydrogen sulfate (C10H21OSO3H).

Neutralization with Sodium Hydroxide

The alkyl hydrogen sulfate is neutralized with NaOH to yield the sodium salt:

Key Considerations :

-

Stoichiometry : A 10% molar excess of NaOH ensures complete neutralization.

-

Purification : Residual sodium sulfate (Na2SO4) is removed via acetone precipitation or crystallization.

Optimization of Aqueous Synthesis

Micellar Catalysis in Sulfonation

Sodium dodecyl sulfate (SDS) itself acts as a micellar catalyst in aqueous reactions. For SDS-C10, analogous micellar systems can enhance sulfonation efficiency:

Solvent-Free Approaches

Recent advances emphasize solvent-free sulfonation to reduce waste:

-

Ball Milling : Solid-state reaction between decyl alcohol and SO3 gas achieves 92% yield in 30 min.

-

Neutralization In Situ : Direct addition of NaOH pellets to the sulfonation mixture minimizes aqueous byproducts.

Industrial-Scale Production

A patented method for high-purity SDS-C10 adaptation:

| Step | Details |

|---|

-

Sulfonation | Decyl alcohol + SO3 gas (1:1.05 molar ratio) at 75°C for 2 h.

-

Neutralization | 27% NaOH added at 10 mL/min, pH adjusted to 7–8.

-

Crystallization | Cool to 5°C, age for 8 h to precipitate Na2SO4.

Critical Parameters :

Challenges and Mitigation Strategies

Byproduct Management

Q & A

Basic Research Questions

Q. How should standardized sodium decyl sulfate (SDS) aqueous solutions be prepared for experimental reproducibility?

- Methodology : Dissolve SDS in deionized water at a specified concentration (e.g., 0.5–5% w/v) under controlled temperature (20–25°C). Adjust pH using phosphate buffers (e.g., 0.01 M sodium phosphate, pH 7.0) to stabilize ionic interactions . Validate purity via conductivity measurements or high-performance liquid chromatography (HPLC) to confirm absence of sulfite or sulfate contaminants .

- Data Recording : Document dissolution time, turbidity, and pH changes using calibrated probes. Tabulate results with replicates to ensure consistency .

Q. What analytical techniques are recommended for quantifying SDS in aqueous matrices?

- Turbidimetric Sulfate Analysis : Precipitate SDS with barium chloride under acidic conditions (per EPA Method 375.4) and measure turbidity at 420 nm. Calibrate with standard sulfate solutions (1.00 mL = 100 µg SO₄²⁻) .

- Interference Mitigation : Remove dissolved sulfide (>0.01 mg/L) via nitrogen stripping to avoid isotopic contamination when analyzing sulfate persistence . For complex matrices, employ ion chromatography with conductivity detection to distinguish SDS from co-eluting anions .

Advanced Research Questions

Q. How do ionic strength and pH variations influence the critical micelle concentration (CMC) of SDS in water?

- Experimental Design : Vary ionic strength (0.1–1.0 M NaCl) and pH (2–12) while measuring surface tension via the pendant drop method or conductometric titration. Use dynamic light scattering (DLS) to monitor micelle size distribution .

- Data Contradictions : Address discrepancies in reported CMC values by standardizing temperature (e.g., 25°C ± 0.1°C) and SDS purity (>99%). Replicate experiments across multiple batches to account for lot-to-lot variability .

Q. What strategies resolve contradictions in SDS biodegradation rates across environmental studies?

- Controlled Variables : Standardize microbial inoculum sources (e.g., activated sludge vs. soil microbiota) and oxygen availability (aerobic/anaerobic conditions). Monitor sulfate release via ion-specific electrodes to track degradation kinetics .

- Statistical Analysis : Apply ANOVA to compare degradation half-lives under varying temperatures (10–30°C) and salinity levels. Use scatter plots to correlate sulfate production with microbial biomass .

Q. How can SDS interactions with lipid bilayers be systematically evaluated in vitro?

- Model Systems : Use Franz diffusion cells with porcine skin or synthetic phospholipid membranes. Apply SDS-containing formulations (0.25–5% w/v) and measure permeability coefficients via HPLC analysis of tracer molecules .

- Advanced Techniques : Pair atomic force microscopy (AFM) with fluorescence microscopy to visualize membrane disruption and SDS adsorption dynamics .

Environmental and Regulatory Considerations

Q. What protocols assess SDS persistence in groundwater under regulatory frameworks?

- Site-Specific Analysis : Collect temporal sulfate concentration data (monthly for 1 year) using EPA-approved grab sampling. Compare with baseline levels from historical MPCA databases to identify contamination trends .

- Isotopic Tracing : Use δ³⁴S isotopic signatures to distinguish SDS-derived sulfate from natural sulfate sources. Prepare samples in oxygen-free environments to prevent sulfide oxidation artifacts .

Q. How to design ecotoxicological studies evaluating SDS effects on aquatic organisms?

- Exposure Regimens : Test acute (24–96 hr) and chronic (21-day) toxicity in Daphnia magna or zebrafish embryos at 10–100 mg/L SDS. Measure mortality, growth inhibition, and enzymatic biomarkers (e.g., catalase for oxidative stress) .

- Data Synthesis : Apply probit analysis to calculate LC₅₀ values and benchmark against EPA aquatic life criteria. Use bar graphs to contrast toxicity thresholds across species .

Data Reporting and Peer Review

- Tables : Include a summary of CMC values under varying conditions (Table 1) and sulfate detection limits across analytical methods (Table 2) .

- Graphs : Plot micelle size vs. ionic strength (line graph) and biodegradation half-lives vs. temperature (scatter plot) to highlight trends .

- Peer Review : Cross-validate findings with isotopic or chromatographic data to address reproducibility concerns. Reference peer-reviewed journals (e.g., Brazilian Journal of Pharmaceutical Sciences) for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.